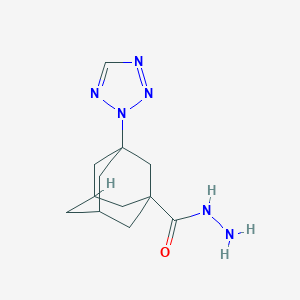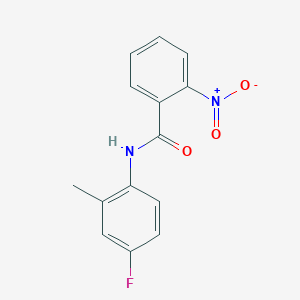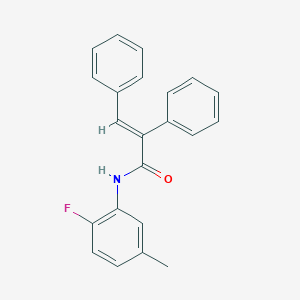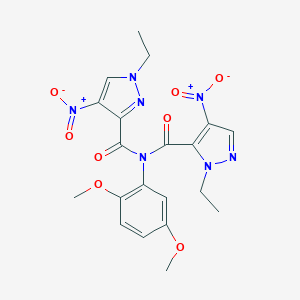
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide, also known as TAAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAAC is a tetrazole-containing derivative of adamantane, which is a cyclic hydrocarbon that has been widely used in the development of drugs and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating the activity of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. This compound is also soluble in a wide range of solvents, which makes it easy to work with in the lab. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications in preclinical research.
Direcciones Futuras
There are several future directions for the research on 3-(Tetrazol-2-yl)adamantane-1-carbohydrazide. One potential direction is to study the pharmacokinetics and toxicity of this compound in vivo. This information will be crucial for the development of this compound as a potential drug candidate. Another potential direction is to study the effects of this compound on other diseases such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to understand the mechanism of action of this compound and to identify its molecular targets. This information will be important for the development of more specific and effective this compound derivatives.
Métodos De Síntesis
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide can be synthesized using a two-step procedure. The first step involves the reaction of adamantane-1-carbohydrazide with sodium azide to form 1-(azidomethyl)adamantane-1-carbohydrazide. The second step involves the reaction of 1-(azidomethyl)adamantane-1-carbohydrazide with triethylorthoformate and acetic anhydride to form this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
3-(Tetrazol-2-yl)adamantane-1-carbohydrazide has been shown to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-inflammatory, anticonvulsant, and neuroprotective effects. This compound has also been shown to have anticancer activity and has been studied for its potential use in cancer therapy. Additionally, this compound has been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-(tetrazol-2-yl)adamantane-1-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O/c13-16-10(19)11-2-8-1-9(3-11)5-12(4-8,6-11)18-15-7-14-17-18/h7-9H,1-6,13H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYHKYYRFKPJAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-cyano-3-(3-furyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B455750.png)
![5-Benzyl-2-[(2,3-diphenylacryloyl)amino]-3-thiophenecarboxamide](/img/structure/B455751.png)
![5-methyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455755.png)


![2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B455760.png)
![3-chloro-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B455761.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-diphenylacrylamide](/img/structure/B455763.png)
![N-methyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B455764.png)
![2-chloro-N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}acetamide](/img/structure/B455765.png)